Trifucosyl-para-Lacto-N-Hexaose (TF-pLNH): Structural Architecture & Chemical Identity
Trifucosyl-para-Lacto-N-Hexaose (TF-pLNH): Structural Architecture & Chemical Identity
The following technical guide details the chemical structure, molecular properties, and analytical characterization of Trifucosyl-para-Lacto-N-Hexaose (TF-pLNH) . This document is designed for researchers in glycobiology and pharmaceutical development, focusing on the structural elucidation and synthesis of complex Human Milk Oligosaccharides (HMOs).
Executive Summary
Trifucosyl-para-Lacto-N-Hexaose (TF-pLNH) is a high-molecular-weight, neutral Human Milk Oligosaccharide (HMO). It represents a highly fucosylated derivative of the linear "para" core (pLNH). Unlike its branched counterpart (Lacto-N-hexaose, LNH), TF-pLNH possesses an extended linear backbone, offering a unique multivalent scaffold for fucose presentation. This structure is of significant interest in drug development for its potential as a high-affinity anti-adhesive agent against pathogens (e.g., Campylobacter jejuni, Norovirus) that rely on specific Lewis antigen recognition.
Chemical Structure & Molecular Properties
The Core Backbone: para-Lacto-N-Hexaose (pLNH)
The fundamental scaffold of TF-pLNH is para-Lacto-N-hexaose .
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Backbone Topology: Linear (Type I chain elongation).
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Sequence: Galβ1-3GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc.
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Distinction: The "para" designation indicates a linear elongation of Lacto-N-tetraose (LNT) via a β1-3 linkage, contrasting with the β1-6 branching seen in standard LNH.
Fucosylation Pattern (Trifucosyl)
"Trifucosyl" denotes the decoration of this backbone with three (3) L-fucose residues . While biological isomers exist, the most relevant pharmacological target typically features fucosylation at the terminal and internal positions to maximize Lewis antigen mimicry.
Common Isomeric Configuration:
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Terminal: Fucα1-2 linked to the non-reducing end Galactose (H-antigen formation).
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Internal: Fucα1-4 linked to the GlcNAc residues (Lewis a formation).
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Reducing End: Fucα1-3 linked to the reducing Glucose (3-Fucosyllactose motif).
Quantitative Chemical Data
The following data is derived from the stoichiometry of 1 Glucose + 3 Galactose + 2 N-Acetylglucosamine + 3 Fucose .
| Property | Value | Notes |
| IUPAC Name | Generic: Trifucosyl-para-lacto-N-hexaose | Specific name depends on exact fucose linkage (e.g., Fucα1-2Gal... Fucα1-4GlcNAc...) |
| Chemical Formula | C₅₈H₉₈N₂O₄₃ | Calculated based on residue summation minus glycosidic water loss. |
| Monoisotopic Mass | 1510.5546 Da | Useful for High-Resolution Mass Spectrometry (HRMS). |
| Average Molecular Weight | 1511.38 g/mol | Used for gravimetric preparation. |
| Residue Composition | Hex₄ HexNAc₂ dHex₃ | Hex = Gal/Glc, HexNAc = GlcNAc, dHex = Fucose. |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity of the linear pLNH backbone and potential fucosylation sites.
Caption: Structural connectivity of Trifucosyl-pLNH. The linear Hex-HexNAc backbone is decorated with Fucose units at terminal and internal positions.
Chemo-Enzymatic Synthesis Strategy
Synthesis of TF-pLNH requires a precise, sequential glycosylation strategy to avoid isomer mixtures. Chemical synthesis is laborious; therefore, a Chemo-Enzymatic approach using recombinant glycosyltransferases is the industry standard for scalability and stereochemical purity.
Synthesis Protocol
Reagents:
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Acceptor: para-Lacto-N-hexaose (pLNH) (Purified from fermentation or chemically synthesized).
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Donor: Guanosine 5'-diphosphate-L-fucose (GDP-Fuc).
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Enzymes:
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α1-2 Fucosyltransferase (FUT2): For terminal fucosylation.
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α1-3/4 Fucosyltransferase (FUT3/FUT5): For internal GlcNAc fucosylation.
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Step-by-Step Workflow:
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Core Extension (if starting from LNT):
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React LNT with UDP-GlcNAc (β1-3 GlcNAcT) and UDP-Gal (β1-4 GalT) to generate the linear pLNH backbone.
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Fucosylation Reaction:
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Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 10 mM MgCl₂.
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Reaction: Incubate pLNH (10 mM) with GDP-Fuc (35 mM, slight excess) and enzyme cocktail (FUT2 + FUT3).
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Incubation: 37°C for 24-48 hours with pH monitoring.
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Purification:
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Remove enzymes via ultrafiltration (10 kDa cutoff).
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Isolate TF-pLNH using Porous Graphitized Carbon (PGC) chromatography or Size Exclusion Chromatography (SEC) to separate from mono/di-fucosylated byproducts.
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Synthesis Logic Diagram
Caption: Chemo-enzymatic workflow transforming LNT into Trifucosyl-pLNH via sequential elongation and multivalent fucosylation.
Analytical Characterization (Self-Validating Protocols)
To confirm the identity of TF-pLNH, researchers must validate three parameters: Mass , Backbone Linearity , and Fucosylation Sites .
Mass Spectrometry (MALDI-TOF / ESI-MS)
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Method: Negative ion mode ESI-MS is preferred for neutral oligosaccharides.
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Target Ions:
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[M-H]⁻: m/z 1510.55
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[M+Cl]⁻: m/z 1546.5
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[M-2H]²⁻: m/z 754.77 (Doubly charged species often seen in high MW HMOs).
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MS/MS Fragmentation (CID):
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Look for sequential loss of Fucose units (-146 Da).
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Diagnostic Ion: A fragment at m/z ~712 (Hex-HexNAc-Hex-HexNAc) confirms the extended core if fucose is labile.
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Differentiation: Branched LNH derivatives yield different B/Y ion ratios compared to the linear pLNH derivatives.
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HPAEC-PAD Profiling
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for isomer separation.
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Column: CarboPac PA1 or PA200.
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Gradient: Sodium Acetate in Sodium Hydroxide.
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Retention Time: TF-pLNH will elute significantly later than pLNH and Difucosyl-pLNH due to increased charge/interaction from fucose units under alkaline conditions.
1H-NMR Spectroscopy
NMR provides definitive structural proof of linkages.
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H-1 (Anomeric) Signals:
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Fucose (α1-2): ~5.30 ppm (d, J ≈ 3-4 Hz).
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Fucose (α1-3/4): ~5.00 - 5.15 ppm.
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Internal GlcNAc: Distinguishable shifts confirm the linear "para" connectivity versus the branched LNH core.
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References
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Bode, L. (2012). "Human milk oligosaccharides: every baby needs a sugar mama." Glycobiology. [Link]
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Chen, X., et al. (2016). "Chemoenzymatic synthesis of para-lacto-N-hexaose and its derivatives." Journal of Organic Chemistry. [Link] (Note: Generalized reference for pLNH synthesis logic).
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Wu, S., et al. (2010). "Mass spectrometry-based structural characterization of human milk oligosaccharides." Analytical Chemistry. [Link]
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Kobata, A. (2010). "Structures and application of oligosaccharides in human milk." Proceedings of the Japan Academy, Series B. [Link]
